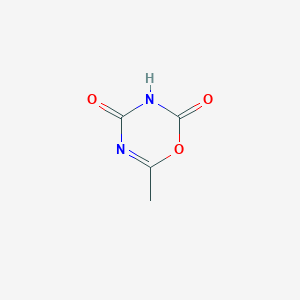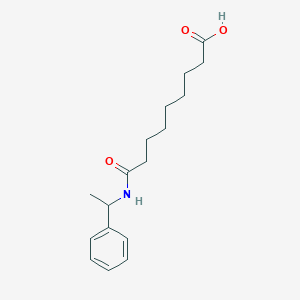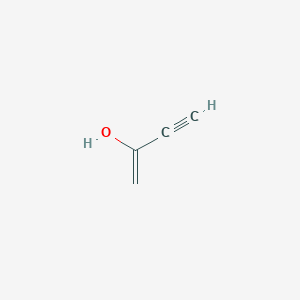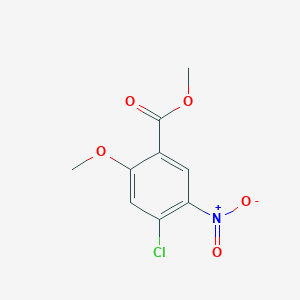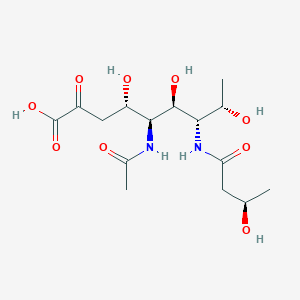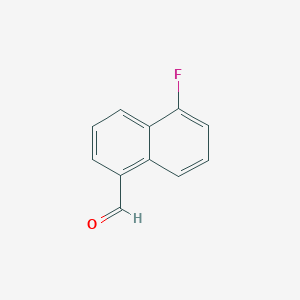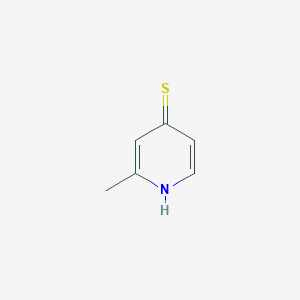
4-Pyridinethiol,2-methyl-(6CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1H-pyridine-4-thione is a heterocyclic compound that belongs to the class of pyridine derivatives It is characterized by a sulfur atom attached to the fourth position of the pyridine ring and a methyl group attached to the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1H-pyridine-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methylpyridine with sulfur-containing reagents such as carbon disulfide or thiourea. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the thione ring.
Industrial Production Methods: In an industrial setting, the production of 2-Methyl-1H-pyridine-4-thione may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as crystallization and distillation, are also common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-1H-pyridine-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The methyl group and the sulfur atom in the thione ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of 2-Methyl-1H-pyridine-4-thione.
Aplicaciones Científicas De Investigación
2-Methyl-1H-pyridine-4-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a subject of interest in biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1H-pyridine-4-thione involves its interaction with specific molecular targets and pathways. The sulfur atom in the thione ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and influence cellular signaling pathways.
Comparación Con Compuestos Similares
2-Methyl-1H-pyridine-4-one: Similar structure but with an oxygen atom instead of sulfur.
2-Methyl-1H-pyridine-4-thiol: Contains a thiol group instead of a thione group.
4-Methyl-1H-pyridine-2-thione: Methyl group attached to the fourth position instead of the second.
Uniqueness: 2-Methyl-1H-pyridine-4-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs
Propiedades
Número CAS |
100367-70-2 |
|---|---|
Fórmula molecular |
C6H7NS |
Peso molecular |
125.19 g/mol |
Nombre IUPAC |
2-methyl-1H-pyridine-4-thione |
InChI |
InChI=1S/C6H7NS/c1-5-4-6(8)2-3-7-5/h2-4H,1H3,(H,7,8) |
Clave InChI |
LFXSILHGWCAMTQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=S)C=CN1 |
SMILES canónico |
CC1=CC(=S)C=CN1 |
Sinónimos |
4-Pyridinethiol,2-methyl-(6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


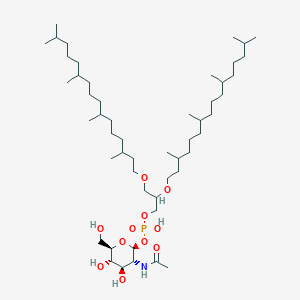
![Imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B11262.png)

